Cas no 763080-04-2 ((2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol)

(2R)-2-Amino-2-(3-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a methoxy-substituted phenyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (R)-configuration makes it useful for asymmetric synthesis and chiral resolution applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling modifications such as protection, coupling, or cyclization. The 3-methoxyphenyl moiety may contribute to enhanced solubility and electronic effects in synthetic pathways. This compound is typically handled under inert conditions due to the reactivity of the primary amine and alcohol groups. Proper storage and handling are recommended to maintain stability.
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol structure
763080-04-2 structure
Product Name:(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol
CAS No:763080-04-2
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD09253687
CID:550298
PubChem ID:45091052
Update Time:2025-06-13

(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, b-amino-3-methoxy-, (bR)-
    • Benzeneethanol, beta-amino-3-methoxy-, (betaR)-
    • W93
    • (R)-2-(3-Methoxyphenyl)-2-aminoethanol
    • MFCD09253687
    • AKOS015927861
    • 763080-04-2
    • N11092
    • CS-0197419
    • EN300-302145
    • (R)-2-Amino-2-(3-methoxyphenyl)ethanol
    • (2R)-2-AMINO-2-(3-METHOXYPHENYL)ETHAN-1-OL
    • J3.551.978E
    • SCHEMBL18793771
    • BS-51019
    • (2R)-2-Amino-2-(3-methoxyphenyl)ethanol
    • DB-222728
    • Benzeneethanol, beta-amino-3-methoxy-, (betaR)- (9CI)
    • (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol
    • MDL: MFCD09253687
    • Inchi: 1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
    • InChI Key: HAHLSZOSVFWLMM-VIFPVBQESA-N
    • SMILES: OC[C@@H](C1C=CC=C(C=1)OC)N

Computed Properties

  • Exact Mass: 167.095
  • Monoisotopic Mass: 167.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.5A^2

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(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:763080-04-2)(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol
Order Number:A933489
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):165.0/440.0
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Additional information on (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol

Latest Research Insights on (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol (CAS: 763080-04-2) in Chemical Biology and Pharmaceutical Applications

The compound (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol (CAS: 763080-04-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral amino alcohol serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. Recent studies have explored its role in modulating enzyme activity, receptor binding, and as a scaffold for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The research team utilized molecular docking simulations and in vitro assays to show that these derivatives exhibit nanomolar affinity for MAO-B while maintaining high selectivity over MAO-A, suggesting potential for developing new Parkinson's therapeutics with reduced side effects.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the synthesis and evaluation of (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol-based compounds against drug-resistant bacterial strains. The study found that certain structural modifications to the core scaffold resulted in compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These findings open new avenues for addressing the growing challenge of antibiotic resistance.

Pharmacokinetic studies of (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol derivatives have also advanced significantly. Research published in European Journal of Pharmaceutical Sciences (2023) employed advanced LC-MS/MS techniques to characterize the metabolic stability and blood-brain barrier permeability of these compounds. The data revealed that the 3-methoxy substitution pattern contributes to favorable pharmacokinetic properties, including enhanced metabolic stability compared to its para-substituted analogs.

Recent synthetic methodology developments have focused on more efficient routes to produce (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol and its derivatives. A 2024 Nature Protocols article detailed an asymmetric catalytic hydrogenation approach that achieves >99% enantiomeric excess using a novel chiral ruthenium catalyst system. This breakthrough significantly improves the scalability and cost-effectiveness of producing this important chiral building block for pharmaceutical applications.

The compound's potential in central nervous system drug development was further highlighted in a 2023 study in ACS Chemical Neuroscience, where researchers designed (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol-based positive allosteric modulators of GABAA receptors. These compounds showed promising anxiolytic effects in animal models without the sedative side effects typical of benzodiazepines, suggesting potential for next-generation anxiety treatments.

Ongoing clinical trials (as of Q2 2024) are investigating several drug candidates incorporating the (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol scaffold, including a phase II candidate for cognitive impairment in schizophrenia and a phase I compound for diabetic neuropathy. These developments underscore the growing pharmaceutical relevance of this chemical entity across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:763080-04-2)(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol
A933489
Purity:99%/99%
Quantity:250mg/1g
Price ($):165.0/440.0
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